Phthalohydrazide

描述

Historical Trajectories and Milestones in Phthalohydrazide Investigation

The journey of this compound began in the late 19th century, a period of burgeoning exploration in organic chemistry. The first synthesis of this compound is credited to the German chemists Theodor Curtius and Arthur Puls in 1895. Their seminal work, "Ueber die Einwirkung von Hydrazin auf Phtalsäureanhydrid" (On the effect of hydrazine (B178648) on phthalic anhydride), published in the Berichte der deutschen chemischen Gesellschaft, detailed the reaction of phthalic anhydride (B1165640) with hydrazine hydrate, laying the foundational methodology for its preparation that is still widely used today.

Initially, research into this compound and its derivatives was primarily of academic interest, focusing on the fundamental reactivity and cyclization reactions of aromatic hydrazides. A significant milestone in its practical application came with the discovery of luminol's chemiluminescence in the 1920s. Luminol (B1675438), an amino-substituted derivative of this compound, emits a striking blue glow upon oxidation, a property that has made it an invaluable tool in forensic science for the detection of trace amounts of blood. This discovery broadened the scientific community's interest in the this compound scaffold, paving the way for further investigations into its derivatives' properties.

Contemporary Significance and Emerging Paradigms in this compound Chemistry

In the 21st century, this compound has re-emerged as a highly significant building block in medicinal and materials chemistry. Its rigid, planar structure and the presence of reactive N-H groups make it an ideal scaffold for the synthesis of complex molecules.

A major area of contemporary research involves the use of this compound in multicomponent reactions (MCRs). MCRs are one-pot reactions in which three or more reactants combine to form a single product, offering significant advantages in terms of efficiency and atom economy. This compound has proven to be an excellent substrate for various MCRs, leading to the rapid and diverse synthesis of fused heterocyclic systems such as pyrazolo[1,2-b]phthalazines and indazolo[2,1-b]phthalazinetriones. These compounds are of great interest due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. longdom.orglongdom.org

Emerging paradigms in this compound chemistry are focused on its incorporation into functional materials. Researchers are exploring the use of this compound derivatives in the development of:

Chemosensors: The this compound framework can be modified to create molecules that exhibit changes in their fluorescence or color upon binding to specific ions or molecules. This has led to the development of sensors for the detection of various metal ions and biologically important species.

Polymers and Functional Materials: this compound can be used as a monomer or a cross-linking agent to create polymers with unique thermal and mechanical properties. wiley.com Its derivatives are also being investigated for their potential in creating organic light-emitting diodes (OLEDs) and other electronic materials.

The ongoing exploration of this compound's reactivity and the innovative application of its derivatives underscore its enduring importance in modern chemical research.

Fundamental Chemical Structures and Nomenclature of this compound and its Core Scaffolds

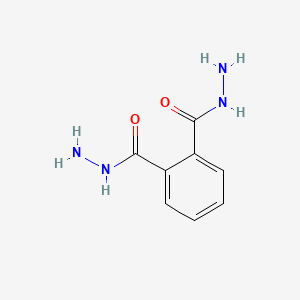

The fundamental structure of this compound consists of a benzene (B151609) ring fused to a 1,4-dihydropyridazine-5,8-dione ring. Its systematic IUPAC name is 2,3-dihydro-1,4-phthalazinedione .

Below are data tables detailing the key identifiers and properties of this compound and some of its important core scaffolds.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,3-dihydro-1,4-phthalazinedione |

| CAS Number | 1445-69-8 |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NNC2=O |

| InChI Key | KGLPWQKSKUVKMJ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C |

| Solubility | Sparingly soluble in water; soluble in hot acetic acid and ethanol |

| pKa | Approximately 11.5 (for the N-H protons) |

The core scaffold of this compound can be substituted at various positions on the benzene ring or on the nitrogen atoms of the hydrazide moiety to generate a vast array of derivatives with tailored properties.

Structure

3D Structure

属性

IUPAC Name |

benzene-1,2-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-11-7(13)5-3-1-2-4-6(5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWQWOFXRCUIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phthalohydrazide and Its Derivatives

The synthesis of phthalohydrazide derivatives is a well-established area of organic chemistry, with numerous methods developed to access diverse structural motifs. These methods often leverage this compound's ability to undergo various functionalization and cyclization reactions, particularly through multi-component reaction (MCR) strategies.

N-Functionalized Phthalohydrazides

Functionalization at the nitrogen atoms of the this compound core is a key strategy for modulating its properties and reactivity. This compound can undergo nucleophilic substitution reactions, particularly with halogenated compounds such as alkyl halides, to yield N-alkylated derivatives benchchem.com. These reactions typically involve the reaction of this compound with an alkyl halide under basic conditions, leading to the introduction of alkyl groups onto the nitrogen atoms of the this compound ring. While specific detailed examples with reported yields for N-functionalization were not extensively detailed in the provided search snippets, this general substitution pathway is recognized for creating modified this compound structures.

Pyrazolophthalazine Derivatives

The synthesis of pyrazolophthalazine derivatives, particularly the 1H-pyrazolo[1,2-b]phthalazine-5,10-dione scaffold, has been extensively explored, often utilizing multi-component reactions (MCRs) involving this compound. These MCRs offer efficient, one-pot pathways to complex heterocyclic systems.

One common approach involves a three-component condensation reaction between this compound, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) benchchem.comlongdom.orgsemnan.ac.irresearchgate.net. Various catalytic systems have been employed for this transformation, including Hercynite magnetic nanocatalysts, which provide high yields (90-97%) within short reaction times (45-90 minutes) semnan.ac.ir. Copper(II) triflate (Cu(OTf)₂) has also been shown to catalyze this reaction efficiently, yielding products in good to excellent yields (82-89%) within 2-3 hours benchchem.com. Other catalysts such as piperidine (B6355638) in refluxing ethanol, sodium hydrogen carbonate under solvent-free conditions, or ionic liquids like [Bmim]OH under microwave irradiation have also been successfully applied researchgate.net.

More complex MCRs have also been developed. A four-component reaction involving this compound, a (propargyloxy)benzaldehyde, an active methylene compound, and an azide, catalyzed by Cu(OAc)₂/sodium L-ascorbate, has been reported for the synthesis of triazolyl-methoxy-phenyl pyrazolo[1,2-b]phthalazine-5,10-dione derivatives longdom.org. Furthermore, an organocatalyzed three-component cascade reaction utilizing isatins, malononitrile, and phthalhydrazide (B32825), catalyzed by a quinidine-derived squaramide, has yielded spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with high yields (73–90%) and excellent enantiomeric excess (>99%) rsc.org.

Table 1: Synthesis of Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives via Multi-component Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Yield (%) | Time | Reference |

| Three-component condensation | Phthalic hydrazide, Aromatic aldehyde, Malononitrile | Hercynite magnetic nanocatalyst | 90-97 | 45-90 min | semnan.ac.ir |

| Three-component condensation | This compound, Aromatic aldehyde, Malononitrile or Ethyl cyanoacetate | Cu(OTf)₂ (10 mol%) | 82-89 | 2-3 h | benchchem.com |

| Three-component condensation | Phthalhydrazide, Aromatic aldehyde, Malononitrile or Ethyl cyanoacetate | Piperidine, Refluxing ethanol | - | - | researchgate.net |

| Three-component condensation | Phthalhydrazide, Aromatic aldehyde, Malononitrile or Ethyl cyanoacetate | NaHCO₃, Solvent-free | - | - | researchgate.net |

| Three-component condensation | Phthalhydrazide, Aromatic aldehyde, Malononitrile or Ethyl cyanoacetate | [Bmim]OH (ionic liquid), Microwave irradiation | - | - | researchgate.net |

| Three-component cascade reaction | Isatins, Malononitrile, Phthalhydrazide | Quinidine-derived squaramide (organocatalyst) | 73-90 | - | rsc.org |

| Four-component condensation | This compound, (Propargyloxy)benzaldehyde, Active methylene compound, Azide | Cu(OAc)₂/Sodium L-ascorbate | - | - | longdom.org |

| Four-component condensation | Phthalimide (B116566), Hydrazine (B178648), Malononitrile (or ethyl cyanoacetate), Aromatic aldehydes | NiCl₂ | - | - | researchgate.net |

Indazolophthalazine Derivatives

The synthesis of indazolophthalazine derivatives, such as 2H-indazolo[2,1-b]phthalazine-triones, has also been achieved through efficient synthetic routes, often employing MCRs. One method involves the reaction of phthalhydrazide with 2-hydroxynaphthalene-1,4-dione or 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione and active carbonyl compounds under ultrasonic irradiation researchgate.net. Another approach utilizes a three-component condensation reaction of aromatic aldehydes, 1,3-dicarbonyl compounds, and phthalhydrazide, catalyzed by dodecylphosphonic acid (DPA) under solvent-free conditions researchgate.net. Shaterian et al. reported an efficient method for the preparation of these derivatives using silica (B1680970) sulfuric acid as a recyclable solid acid catalyst under solvent-free conditions longdom.org.

Reactivity and Mechanistic Investigations of Phthalohydrazide

Nucleophilic and Electrophilic Reactivity Patterns of Phthalohydrazide

This compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species. The presence of nitrogen atoms with lone pairs allows it to function as a nucleophile, readily donating electrons to electron-deficient centers. Conversely, the carbonyl carbons, being partially positive due to the electronegativity of oxygen, can act as electrophilic sites, susceptible to nucleophilic attack. benchchem.commasterorganicchemistry.comyoutube.compressbooks.pub

Studies indicate that this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, when treated with alkyl halides or other electrophilic reagents. benchchem.com The electron-donating or withdrawing nature of substituents on the this compound core can modulate its nucleophilic and electrophilic character. For instance, electron-donating groups might enhance nucleophilicity, while electron-withdrawing groups could increase the electrophilicity of the carbonyl carbons. researchgate.net The fundamental principle of organic reactivity, where nucleophiles donate electrons to electrophiles, underpins many of this compound's transformations. masterorganicchemistry.comyoutube.combeyondbenign.org

Cyclization Reactions and Formation of Fused Heterocycles

This compound is a key building block for the synthesis of a wide array of heterocyclic compounds, notably phthalazine (B143731) derivatives and more complex fused systems. Its structure readily participates in cyclization reactions, often facilitated by condensation with other organic molecules. benchchem.comlongdom.org

Formation of Phthalazine Derivatives

This compound serves as a precursor for synthesizing various phthalazine derivatives and related fused heterocycles. For example, it reacts with diketones and aldehydes under reflux conditions to yield phthalazine derivatives, which are of interest in medicinal chemistry. benchchem.comlongdom.org One prominent pathway involves the reaction of this compound with aromatic aldehydes and active methylene (B1212753) compounds, often in multi-component, one-pot reactions, to construct complex fused heterocyclic frameworks such as pyrazolo[1,2-b]phthalazine-5,10-diones. benchchem.comlongdom.orgalfa-chemistry.comresearchgate.net These reactions typically involve condensation and subsequent cyclization steps. benchchem.comlongdom.org

Reaction Mechanisms in One-Pot Condensation Reactions

The synthesis of fused heterocycles from this compound often employs efficient one-pot multi-component condensation reactions. A common mechanistic pathway, exemplified by the formation of pyrazolo[1,2-b]phthalazine-5,10-diones, begins with a Knoevenagel condensation between an aldehyde and an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate). This is followed by a Michael addition of this compound to the resulting α,β-unsaturated intermediate. The subsequent intramolecular cyclization and tautomerization lead to the formation of the fused heterocyclic product. benchchem.comresearchgate.netresearchgate.net

These one-pot strategies are highly valued for their efficiency, atom economy, and reduced waste generation. Catalysts such as Lewis acids (e.g., Cu(OTf)₂, InCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid) are frequently employed to promote these transformations under mild conditions. benchchem.comlongdom.orgalfa-chemistry.comresearchgate.netresearchgate.net

Table 1: Examples of One-Pot Synthesis of Pyrazolo[1,2-b]phthalazine-5,10-diones

| Aldehyde Derivative | Catalyst (mol%) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Cu(OTf)₂ (10) | 2 | 89 | benchchem.com |

| 4-Chlorobenzaldehyde | Cu(OTf)₂ (10) | 2.5 | 85 | benchchem.com |

| 4-Methoxybenzaldehyde | Cu(OTf)₂ (10) | 3 | 82 | benchchem.com |

| (Propargyloxy)benzaldehyde | Cu(OAc)₂/NaAsc (catalytic) | Varies | Good to excellent | longdom.orgresearchgate.net |

Note: NaAsc refers to Sodium Ascorbate.

Redox Chemistry and Photochemical Transformations

This compound and its derivatives have demonstrated interesting behavior in redox and photochemical reactions. Notably, this compound nanoparticles have been investigated for their photocatalytic activity. Under UV irradiation, these nanoparticles can generate electron-hole pairs, leading to the formation of reactive oxygen species, such as hydroxyl radicals (-OH). These radicals are potent oxidants capable of degrading various organic and inorganic pollutants. benchchem.com

The mechanism involves the photoexcitation of the this compound nanoparticles, initiating electron transfer processes that drive the catalytic cycle. rsc.org This photocatalytic application highlights the potential of this compound as a green catalyst in environmental remediation. benchchem.comdcu.iemiami.edu While direct photochemical transformations of this compound itself are less extensively detailed in the provided results, related phthalimide (B116566) structures have shown photoinduced electron-transfer-promoted redox fragmentation, suggesting a potential for similar reactivity in this compound under specific conditions. nih.gov

Table 2: Photocatalytic Degradation Efficiency of this compound Nanoparticles

| Contaminant | Optimal pH | Catalyst Dose (mg) | Degradation Efficiency (%) | Time (min) | Reference |

| Methyl Orange | 3 | 20 | 93.6 | 20 | benchchem.com |

| 4-Nitrophenol | 5 | 25 | 87.2 | 30 | benchchem.com |

| Permanganate | 7 | 30 | 78.5 | 45 | benchchem.com |

Reaction Intermediates and Kinetic Studies

Understanding the mechanisms of complex organic reactions often requires the identification and characterization of transient intermediates. This compound's participation in multi-step reactions, particularly in multi-component syntheses, can involve the formation of various reactive species. dalalinstitute.comsinica.edu.twnih.gov

In the context of the Ing-Manske reaction, which can lead to this compound, intermediates such as 2-(N-aminocarbamoyl)-N-alkylbenzamide and amine salts of this compound have been identified and isolated. researchgate.net These studies highlight the importance of reaction conditions in dictating the nature and stability of intermediates. dalalinstitute.comresearchgate.net

Kinetic studies are crucial for elucidating reaction pathways, identifying rate-determining steps, and understanding the energetic landscape of a reaction, including the formation and consumption of intermediates. rsc.orgdalalinstitute.comsinica.edu.twunm.edu While specific kinetic data for this compound's core reactivity are not detailed in the provided snippets, the general principles of kinetic analysis, such as monitoring reaction rates and characterizing transient species through methods like spectroscopy or trapping, are fundamental to understanding its chemical behavior. dalalinstitute.comnih.gov The interplay between kinetic and thermodynamic control also influences the outcome of reactions involving this compound, determining the preferred reaction pathway and the nature of the final products. sinica.edu.tw

Derivatization and Functionalization Strategies of Phthalohydrazide

Covalent Modifications and Linker Chemistry

The covalent modification of phthalohydrazide primarily involves the reactivity of the secondary amine protons of the hydrazide group. These sites allow for the attachment of various functional groups and linker molecules through established chemical reactions. Derivatization is a technique that modifies an analyte through a chemical reaction to make it more suitable for analysis or to give it specific new properties sigmaaldrich.commdpi.com.

The functionalization of this compound can also be achieved by creating Schiff base ligands. This is accomplished through a condensation reaction between this compound and an aldehyde, such as 2-hydroxy benzaldehyde researchgate.net. The resulting Schiff base possesses new coordination sites, which can alter its interaction with metal ions and expand its utility in coordination chemistry researchgate.net. Such covalent modifications are essential for bioconjugation, the process of linking molecules to biomolecules like proteins, a field where site-selective modification is a significant challenge chemrxiv.org.

Metal Complexation Chemistry of this compound as a Ligand

This compound and its derivatives are effective ligands in coordination chemistry, readily forming stable complexes with a variety of transition metal ions nih.gov. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex youtube.com. The properties of these complexes are dictated by the coordination number, the geometry around the metal center, and the nature of the metal-ligand bonds wikipedia.orguni-siegen.denih.gov. This compound's ability to act as a multidentate ligand, binding to a metal ion through multiple donor atoms, results in the formation of stable chelate rings, which is known as the chelate effect nih.govscispace.com.

Studies have shown that this compound can form complexes with first-row transition metals including Cr(III), Mn(II), Fe(III), Ni(II), Cu(II), and Zn(II) researchgate.netpjsir.org. The formation of these complexes is often confirmed through elemental analysis, spectroscopic methods, and magnetic susceptibility measurements pjsir.orgekb.eg.

The coordination geometry describes the spatial arrangement of ligands around a central metal ion wikipedia.orglibretexts.org. This compound exhibits versatility in its coordination modes. It can act as a monobasic ligand, coordinating with metal ions after losing one proton pjsir.org.

In complexes with Cr(III) and Fe(III), this compound has been shown to behave as a bidentate chelating ligand, binding to the metal ion through two donor atoms pjsir.org. In a complex with Mn(II), it was found to act as a monodentate ligand, binding through a single point of attachment pjsir.org. For a Cu(II) complex, it can function as both a bidentate chelating and a bridging ligand, connecting two metal centers pjsir.org.

When derivatized into a Schiff base ligand, for example by reacting with 2-hydroxy benzaldehyde, the resulting molecule can act as a tetradentate ligand. This type of ligand binds to a metal ion via four donor atoms, in this case through the phenolic oxygen and the nitrogen of the azomethine group researchgate.net.

The resulting geometries of these complexes are most commonly octahedral wikipedia.orgpjsir.org. For instance, infrared and electronic spectra, along with magnetic properties, suggest an octahedral structure for complexes of this compound with Cr(III), Mn(II), Fe(III), and Cu(II) pjsir.org. This geometry involves six ligands arranged symmetrically around the central metal ion wikipedia.orglibretexts.org. Other common geometries for transition metal complexes include tetrahedral and square planar libretexts.orgtcd.ie. The specific geometry is influenced by factors such as the metal's oxidation state and the nature of the ligands tcd.iechemijournal.com.

The stability of metal complexes is a critical factor, which can be considered from both thermodynamic and kinetic perspectives scispace.comslideshare.net. Thermodynamic stability refers to the extent to which a complex will form at equilibrium, often quantified by a stability constant scispace.comresearchgate.net. This compound complexes are generally stable under laboratory conditions, with many decomposing only at temperatures above 350°C pjsir.org. The stability of complexes with divalent metal ions has been observed to follow the Irving-Williams stability order, which for some this compound complexes is Cu > Ni > Co > Mn pjsir.org.

Spectroscopic techniques are essential for characterizing the structure and bonding in these metal complexes escholarship.orgkpi.uale.ac.ukresearchgate.net.

Infrared (IR) Spectroscopy: IR spectra provide evidence of coordination. The disappearance of the ν(OH) band from the enolic form of the ligand and the appearance of a new ν(M-O) band in the spectra of the complexes suggest coordination through the enolic carbonyl oxygen pjsir.org. Similarly, shifts in the bands associated with the azomethine group in Schiff base derivatives indicate coordination through the nitrogen atom researchgate.net.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes show bands that are characteristic of their specific geometry. For instance, the spectra of Cr(III), Mn(II), Fe(III), and Cu(II) complexes with this compound are consistent with an octahedral configuration pjsir.org.

Magnetic Properties: Magnetic moment measurements help determine the electronic configuration of the central metal ion. High-spin octahedral complexes of Mn(II) and Fe(III) with this compound show magnetic moments expected for five unpaired electrons pjsir.org.

The table below summarizes key spectroscopic and magnetic data for several first-row transition metal complexes with this compound, indicating an octahedral geometry pjsir.org.

| Metal Ion | Complex Type | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) | Interpretation |

| Cr(III) | Mononuclear | Slightly less than 3.88 | ν(M-O): ~470-415 | High-spin octahedral Cr(III) pjsir.org |

| Mn(II) | Mononuclear | 4.89 - 5.70 | ν(M-O): ~470-415 | High-spin octahedral Mn(II) pjsir.org |

| Fe(III) | Mononuclear | 5.33 - 5.90 | ν(M-O): ~470-415 | High-spin octahedral Fe(III) pjsir.org |

| Cu(II) | Binuclear | Varies | ν(M-O): ~470-415 | Octahedral Cu(II) pjsir.org |

The following table details the electronic spectral bands for polymer-metal complexes involving ligands similar in function, which helps to infer the geometry of the complexes mdpi.com.

| Complex | Absorption Bands (cm⁻¹) | Transitions | Deduced Geometry |

| Mn(II) Complex | 16,666–16,233; 31,347–27,397 | ⁶A₁g→⁴T₁g; ⁶A₁g→⁴T₂g | Octahedral mdpi.com |

| Ni(II) Complex | 17,241–16,474; 22,026–21,929 | ³A₂g→³T₁g(P); ³A₂g→³T₁g(F) | Octahedral mdpi.com |

| Co(II) Complex | 17,605; 14,749 | ⁴T₁g(F)→⁴T₁g(P); ⁴T₁g(F)→⁴A₂g(F) | Octahedral mdpi.com |

| Cu(II) Complex | 16,318–17,322; 14,727–14,556 | Charge Transfer; ²Eg→²T₂g | Octahedral mdpi.com |

Incorporation into Polymer Architectures and Macromolecular Systems

The functional groups of this compound make it a suitable candidate for incorporation into polymer architectures. The two N-H groups of the hydrazide moiety can participate in condensation polymerization reactions with comonomers such as dicarboxylic acids, diacyl chlorides, or diisocyanates. This would result in the this compound unit being integrated into the main chain of the polymer, creating novel polyamides or polyureas with specific thermal and chelating properties.

Furthermore, this compound can be used to functionalize existing polymers. For example, it can be grafted onto polymer backbones that contain reactive groups like anhydrides or acyl chlorides. Modified polymers, such as polystyrene-alt-(maleic anhydride), can be reacted with amine-containing molecules to introduce new functionalities mdpi.com. Reacting such a polymer with this compound would append the this compound moiety as a side group, creating a polymer with metal-chelating capabilities. These functionalized polymers can then form polymer-metal complexes, where metal ions are coordinated to the this compound units along the polymer chain mdpi.com. Such materials have potential applications as catalysts, semiconductors, or heat-resistant materials mdpi.com. The incorporation of functional units like poly(4-vinylpyridine) (P4VP) into block copolymers allows for the selective association of inorganic components, enabling the polymer to act as a template for fabricating nanoscale materials researchgate.net. Similarly, a this compound-functionalized polymer could direct the formation of specific inorganic structures.

Advanced Spectroscopic and Structural Characterization Techniques Applied to Phthalohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For phthalohydrazide, ¹H and ¹³C NMR provide direct information about its carbon-hydrogen framework, while 2D NMR techniques confirm atomic connectivity.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to its aromatic protons and the N-H protons of the hydrazide group. The aromatic region typically displays a complex multiplet pattern due to the coupling of adjacent protons on the benzene (B151609) ring. The N-H protons usually appear as a broad singlet, and its chemical shift can be sensitive to the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. bhu.ac.in The spectrum for this compound will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbonyl carbons are typically found significantly downfield (at a higher ppm value) due to the deshielding effect of the electronegative oxygen atoms. The aromatic carbons appear in a more intermediate region, with their specific shifts influenced by their position on the ring.

Table 1: Typical NMR Chemical Shift Ranges for this compound

| Nucleus | Type of Atom | Typical Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Aromatic (C-H) | 7.5 - 8.5 |

| Amide (N-H) | 10.0 - 12.0 (variable) | |

| ¹³C | Aromatic (C-H) | 120 - 135 |

| Aromatic (quaternary C) | 125 - 140 |

Note: Specific chemical shifts can vary based on the solvent and experimental conditions.

To unambiguously assign the signals observed in 1D NMR spectra and confirm the molecular structure, various 2D NMR experiments are employed. preprints.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring. emerypharma.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of the protonated aromatic carbons in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. ksu.edu.saedinst.com These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the scattering of light due to changes in polarizability. mt.comphotothermal.com

For this compound, the key functional groups include the secondary amide (in the hydrazide moiety), the carbonyl groups, and the aromatic ring.

N-H Stretching: The N-H bonds of the hydrazide group typically show a moderate to strong absorption in the IR spectrum in the region of 3100-3300 cm⁻¹.

C=O Stretching: The carbonyl (C=O) groups give rise to a very strong and sharp absorption band in the IR spectrum, typically found between 1640 and 1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum. pressbooks.publibretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring appear as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org

Aromatic C-H Stretching: These vibrations are observed as weaker bands above 3000 cm⁻¹. libretexts.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| N-H | Stretch | 3100 - 3300 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| C=O | Stretch | 1640 - 1680 | Moderate to Strong |

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure of a molecule by examining the transitions of electrons between different energy orbitals upon absorption of light. msu.edu

The UV-Vis absorption spectrum of this compound is dominated by π → π* transitions associated with its extended conjugated system, which includes the benzene ring and the carbonyl groups. These transitions typically result in strong absorption bands in the ultraviolet region. The exact position of the maximum absorption wavelength (λ_max) can be influenced by the solvent. shimadzu.com For this compound derivatives, absorption maxima have been noted, and the core structure contributes significantly to these electronic properties. researchgate.net

Fluorescence spectroscopy measures the light emitted when an electron in an excited state returns to the ground state. While this compound itself is not strongly fluorescent, its derivatives, such as luminol (B1675438), are famous for their chemiluminescence. Some phthalocyanine complexes, which share a related structural motif, exhibit fluorescence quantum yields and lifetimes that are highly dependent on their specific structure and central metal ion. nih.gov

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

While this compound itself is not a classic AIE-active compound, researchers have successfully incorporated the this compound moiety into larger molecular structures to create novel materials with AIE properties. nih.gov For example, derivatives functionalized with known AIE-active groups like tetraphenylethylene (B103901) have been synthesized. These compounds often exhibit significant fluorescence enhancement in aggregated states compared to when they are dissolved in a good solvent. nih.govnih.gov This demonstrates that the this compound unit can serve as a valuable building block in the design of advanced luminescent materials.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nih.gov The molecular formula of this compound is C₈H₆N₂O₂, corresponding to a monoisotopic mass of approximately 162.04 Da. guidechem.com

In an electron impact (EI) mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The molecule then undergoes fragmentation, breaking into smaller, charged pieces. The analysis of these fragments provides structural confirmation. scienceready.com.au

Common fragmentation pathways for cyclic hydrazides and related phthalic acid derivatives can be predicted:

Loss of N₂: A common fragmentation for hydrazide-containing compounds is the neutral loss of a nitrogen molecule (28 Da).

Loss of CO: Cleavage of the carbonyl groups can lead to the loss of carbon monoxide (28 Da).

Ring Cleavage: The heterocyclic ring can break apart in various ways. A characteristic fragmentation for phthalic acid derivatives often involves the formation of a stable phthaloyl cation or related structures. raco.cat

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (approx.) | Identity | Likely Origin |

|---|---|---|

| 162 | [C₈H₆N₂O₂]⁺ | Molecular Ion (M⁺) |

| 134 | [C₈H₆O₂]⁺ | M⁺ - N₂ |

| 104 | [C₇H₄O]⁺ | M⁺ - N₂ - CO |

Note: The relative abundance of these fragments depends on the ionization method and energy.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with a beam of X-rays, a unique diffraction pattern is generated. The analysis of the angles and intensities of these diffracted beams allows for the calculation of an electron density map, from which the exact positions of individual atoms, their bond lengths, and bond angles can be determined. This method is unparalleled in its ability to reveal the definitive solid-state structure of a molecule.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, a crystal system defined by three unequal axes with one oblique angle. The specific arrangement of the molecules in the crystal lattice is described by the P2₁/c space group. The unit cell is the fundamental repeating block of the crystal lattice, and its dimensions for this compound have been precisely measured.

Key crystallographic data obtained for this compound are summarized in the table below. These parameters define the size and shape of the unit cell.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimension 'a' | 3.83 Å |

| Unit Cell Dimension 'b' | 7.83 Å |

| Unit Cell Dimension 'c' | 12.28 Å |

| Unit Cell Angle 'β' | 101.3° |

The structural analysis reveals that the this compound molecule is nearly planar. In the crystal lattice, the molecules are linked into chains by intermolecular hydrogen bonds. Specifically, the hydrogen atom of one hydrazide N-H group forms a hydrogen bond with the carbonyl oxygen atom of an adjacent molecule. This network of hydrogen bonds is a crucial factor in the stability of the crystal structure.

Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable information about the thermal stability of a material, its compositional properties (such as moisture content), and the kinetics of its decomposition. The instrument, a thermogravimetric analyzer, consists of a high-precision balance with a sample pan located inside a furnace. As the sample is heated, its mass is continuously monitored. A plot of mass versus temperature, known as a TGA curve, indicates the temperatures at which the material degrades. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition.

This compound is known to be a thermally stable compound, with a melting point reported to be above 300 °C. chemicalbook.com This high melting point suggests that significant thermal energy is required to disrupt the crystal lattice and induce a phase change, a property that is consistent with the ordered, hydrogen-bonded structure revealed by X-ray crystallography.

While specific, detailed experimental TGA curves for the complete decomposition of this compound are not widely available in the literature, the application of TGA would be the standard method to quantify its thermal stability. A typical TGA experiment on this compound would involve heating a small sample at a constant rate in an inert atmosphere (e.g., nitrogen) to high temperatures.

The resulting TGA data would provide key parameters for its thermal profile, as outlined in the conceptual table below.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|---|

| Onset of Decomposition (Tonset) | > 300 | - | Temperature at which significant mass loss begins. |

| Decomposition Step(s) | Variable | Variable | One or more steps corresponding to the loss of specific molecular fragments. |

| Final Residue | At end of experiment (e.g., 800 °C) | Variable | Indicates the amount of non-volatile material remaining. |

The analysis would reveal the precise temperature at which decomposition begins and whether the degradation occurs in a single step or through multiple stages. Each stage of mass loss would correspond to the cleavage of specific bonds and the release of volatile fragments. By analyzing the percentage of mass lost at each stage, it is possible to propose a pathway for the thermal decomposition of the molecule.

Computational and Theoretical Studies on Phthalohydrazide Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a powerful framework for investigating the electronic structure and predicting the reactivity of molecules like phthalohydrazide. These computational approaches allow for the simulation of molecular behavior at an atomic level, complementing experimental observations and guiding further research. Methods such as Density Functional Theory (DFT) and ab initio calculations are central to these investigations, offering detailed insights into electron distribution, molecular orbitals, and potential reaction pathways. researchgate.netmdpi.comd-nb.infoaspbs.comscispace.comnih.govnovapublishers.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a highly versatile and computationally efficient method for exploring molecular electronic structures and reactivity. scispace.comnovapublishers.comwikipedia.org DFT calculations are widely utilized for geometry optimization, determining the most stable three-dimensional arrangement of atoms in a molecule. mdpi.comijert.orgresearchgate.netfaccts.decp2k.org For instance, optimized structure parameters for 4-Amino this compound (APH) have been obtained using DFT, providing a foundation for further electronic structure analysis. ijert.org Common DFT functionals, such as B3LYP, are frequently employed due to their balance of accuracy and computational cost in predicting properties like vibrational frequencies and electronic transitions. d-nb.inforesearchgate.net

These studies delve into the electronic structure by calculating key parameters such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and charge distribution. scispace.comijert.orgresearchgate.netrsc.orgmdpi.com Understanding these electronic features is critical for predicting chemical reactivity, as they dictate how a molecule will interact with other chemical species. scispace.commdpi.com DFT has also been instrumental in understanding the mechanisms of this compound derivatives in applications like photocatalysis and in elucidating coordination mechanisms with metal ions. benchchem.comresearchgate.net The application of DFT to related systems, such as phthalazinones, has revealed insights into tautomeric equilibria and the influence of solvent effects on their electronic structure. chemmethod.com

Ab Initio Methods

Ab initio methods, which derive their name from the Latin phrase meaning "from first principles," represent a class of computational techniques that aim to solve the electronic Schrödinger equation without relying on empirical parameters. wikipedia.org These methods, including Hartree-Fock (HF) and post-Hartree-Fock approaches like Møller-Plesset (MP) perturbation theory, offer a rigorous theoretical foundation for electronic structure calculations. nih.govwikipedia.org Ab initio calculations have been employed to interpret experimental spectroscopic data, such as Infrared (IR) and Raman spectra, and for performing geometry optimizations. ijert.orgrsc.org While DFT often provides a more practical balance of accuracy and computational expense for larger molecules, ab initio methods serve as a benchmark and provide a deeper theoretical understanding of molecular behavior. scispace.comnovapublishers.comwikipedia.orgwikipedia.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. researchgate.netwikipedia.org These frontier orbitals are the most accessible for electron transfer and are thus key determinants of reaction pathways and rates. wikipedia.org FMO analysis of this compound systems can provide insights into their stability and reactivity, with the HOMO-LUMO energy gap serving as a crucial indicator. ijert.orgwikipedia.org For complex systems, the concept of "frontier molecular orbitalets" (FMOLs) has been developed to better highlight the localized regions of reactivity. researchgate.net FMO analysis is often performed in conjunction with spectroscopic studies, such as UV-Vis spectroscopy, to interpret electronic transitions and predict chemical behavior. ijert.orgresearchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems, including their interactions, conformational changes, and dynamic processes like solvation. nih.gov While direct MD simulations specifically focused on this compound were not extensively detailed in the reviewed literature, this methodology is a standard tool for understanding how molecules behave in solution or interact with surfaces. nih.gov Ab initio molecular dynamics (AIMD) has been utilized in studies of molecular clusters, providing insights into reaction mechanisms and dynamics. nih.gov Such simulations could offer valuable information on how this compound molecules interact with their environment, contributing to a comprehensive understanding of their chemical properties.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods play a vital role in predicting and interpreting the spectroscopic properties of this compound, enabling a deeper understanding of its molecular structure and electronic transitions.

Infrared (IR) and Raman Spectroscopy: Quantum chemical calculations, particularly DFT methods like B3LYP, are employed to predict vibrational frequencies, which are then assigned to specific molecular modes and compared with experimental IR and Raman spectra. d-nb.infoijert.orgresearchgate.net These calculations, often combined with potential energy distribution (PED) analysis, help in the definitive assignment of observed spectral bands. ijert.orgresearchgate.net For example, studies on 4-Amino this compound have involved the calculation of FTIR and FT-Raman spectra using ab initio SCF and DFT methods. ijert.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, including DFT and ab initio methods, are used to predict NMR chemical shifts and spin-spin coupling constants. ijert.orgnmrdb.orgugm.ac.idscm.comchemicalbook.com These predicted values are crucial for interpreting experimental ¹H NMR spectra and confirming molecular structures. ijert.orgugm.ac.idchemicalbook.com Computational tools are available for simulating and visualizing NMR spectra, aiding in spectral analysis. nmrdb.orgscm.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting UV-Vis absorption spectra. schrodinger.comgaussian.com These calculations determine excitation energies and oscillator strengths, which are then used to simulate the absorption spectrum, typically plotted as molar absorptivity versus wavelength. schrodinger.comgaussian.com Studies have utilized TD-DFT to analyze the electronic transitions and interpret the UV-Vis spectra of this compound derivatives, including calculations in solvent environments like ethanol. ijert.orgresearchgate.netnih.gov

Conformational Analysis and Tautomerism Studies

Understanding the conformational landscape and potential tautomeric forms of this compound is crucial for a complete picture of its chemical behavior.

Conformational Analysis: Computational methods, primarily geometry optimization using DFT or ab initio techniques, are used to identify and characterize different stable conformations of a molecule by locating minima on its potential energy surface. mdpi.comfaccts.decp2k.org While specific detailed conformational analyses for this compound were not explicitly detailed in the provided snippets, this is a standard application of quantum chemistry to explore the flexibility and preferred spatial arrangements of molecules. mdpi.comfaccts.decp2k.org

Tautomerism: this compound, with its amide-like structure, can exhibit tautomerism, involving the migration of protons between nitrogen and oxygen atoms. qmul.ac.ukresearchgate.net Computational studies, particularly those employing DFT, are essential for investigating these tautomeric equilibria. chemmethod.comnih.govnih.gov These calculations help determine the relative stability of different tautomers, the energy barriers for interconversion, and the influence of external factors like solvent polarity on the equilibrium. chemmethod.comnih.govnih.gov For example, DFT-PCM studies have analyzed the tautomers of related phthalazinone systems, revealing solvent-dependent equilibria and energy barriers. chemmethod.com In some this compound derivatives, computational studies have also indicated mechanisms for tautomerization inhibition. researchgate.net

Compound List

this compound

4-Amino this compound (APH)

Phthalazinone

3-hydroxy-2-mercaptopyridine (HMP)

2,3-dihydroxypyridine (B124209) (DHP)

Phthalocyanine (CuPc, TiOPc)

Nitrosyl cation (NO+)

Water (H₂O)

Applications of Phthalohydrazide in Advanced Materials and Chemical Technologies Non Clinical

Phthalohydrazide as a Building Block for Heterocyclic Compounds

This compound is a well-established and valuable starting material for the synthesis of a diverse range of heterocyclic compounds. bibsonomy.orgresearchgate.net Its reactivity allows it to serve as a key building block for constructing complex molecular architectures, particularly fused heterocyclic systems like phthalazine (B143731) derivatives. longdom.orgresearchgate.net These derivatives are of significant interest due to their wide-ranging applications. jocpr.com

One of the most powerful strategies employing this compound is its use in multicomponent reactions (MCRs). bibsonomy.orgresearchgate.netnih.gov MCRs are highly efficient chemical processes where three or more reactants are combined in a single step to form a product that contains the essential parts of all starting materials. mdpi.com This approach offers significant advantages, including simplified procedures, reduced reaction times, and lower costs. researchgate.net The use of this compound in MCRs has been extensively reviewed, highlighting its importance in generating chemical diversity between 2006 and 2021. bibsonomy.orgresearchgate.netjst.go.jp

A prominent example is the one-pot, three-component cyclocondensation reaction of this compound, various aromatic aldehydes, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). researchgate.netdergipark.org.tr This reaction, often facilitated by a catalyst, leads to the formation of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. researchgate.net Various catalysts have been successfully employed to promote this transformation, including Indium(III) chloride (InCl₃) and Copper(II) triflate (Cu(OTf)₂), which are noted for enabling high yields and environmentally friendly reaction conditions. researchgate.netdergipark.org.tr The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of this compound and subsequent cyclization. dergipark.org.tr

Beyond pyrazolophthalazines, this compound is a precursor for numerous other phthalazine-containing structures. longdom.orgjournaljpri.com For instance, it can be used to synthesize 1-chloro-4-alkoxy phthalazine derivatives, which are key intermediates for further functionalization. jocpr.com These intermediates can react with various hydrazides to produce fused triazolo-phthalazine systems. jocpr.com The synthesis of phthalazinone derivatives can also be achieved through the reaction of phthalic anhydrides with hydrazine (B178648) hydrate, a reaction central to the formation of the this compound scaffold itself. longdom.org

Table 1: Examples of Heterocyclic Compounds Synthesized from this compound

| Reactants | Catalyst/Conditions | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| This compound, Aromatic Aldehydes, Malononitrile/Ethyl Cyanoacetate | InCl₃, Solvent-Free | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | researchgate.net |

| This compound, Aromatic Aldehydes, Malononitrile | Cu(OTf)₂, Ethanol | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | dergipark.org.tr |

| Phthalimide (B116566), Hydrazine, Malononitrile, Aromatic Aldehydes | NiCl₂, One-Pot | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | researchgate.net |

| 1-Chloro-4-alkoxy phthalazine, Methyl Hydrazine Carboxylate | Dimethyl Sulfoxide (DMSO) | 6-alkoxy researchgate.netlongdom.orgresearchgate.nettriazolo[3,4-a]phthalazine-3(2H)-one derivatives | jocpr.com |

Application in Sensor Development and Chemosensors

The structural framework of this compound and its derivatives is highly suitable for the design of chemosensors, which are molecules that signal the presence of a specific analyte through a detectable change, such as color or fluorescence. researchfeatures.com These sensors are crucial for detecting trace amounts of pollutants and biologically significant species. mdpi.com Phthalazine-based systems have been successfully developed for the selective detection of various metal ions and anions.

This compound derivatives have been engineered into highly selective and sensitive fluorescent chemosensors. nih.gov Fluorescence-based sensing is particularly advantageous due to its high sensitivity, rapid response, and low cost. researchgate.net These sensors typically consist of a receptor unit that binds the target analyte and a signaling unit (fluorophore) that reports the binding event. openaccessgovernment.org

Metal Ion Detection: Derivatives of this compound have shown excellent capabilities in detecting a range of metal ions. rsc.org For example, a novel phthalonitrile (B49051) dimer was synthesized and demonstrated a significant "turn-off" fluorescent response specifically for Iron(III) ions (Fe³⁺). nih.govresearchgate.net The fluorescence intensity of the sensor was greatly quenched upon the addition of Fe³⁺, while other metal ions induced minimal change. nih.gov The detection limit for Fe³⁺ by this sensor was found to be very low, highlighting its sensitivity. nih.gov Similarly, a phthalazine-based receptor was designed to act as a "two-in-one" chromogenic sensor for both Cobalt(II) (Co²⁺) and Copper(II) (Cu²⁺) ions in aqueous solutions. rsc.org This sensor exhibited distinct color changes from pale yellow to pink in the presence of Co²⁺ and to orange with Cu²⁺, with detection limits below the guidelines for drinking water. rsc.org Other hydrazide-based chemosensors have also been developed for the colorimetric detection of Cu²⁺ and the fluorescent detection of Aluminum(III) (Al³⁺). nih.gov

Anion Detection: The detection of anions is equally important for environmental and biological monitoring. researchfeatures.com Fluorescent sensors are particularly effective for this purpose. openaccessgovernment.org While research on this compound-specific anion sensors is emerging, the broader class of hydrazide-containing chemosensors demonstrates the principle. For instance, lanthanide-based complexes can act as fluorescent sensors where the binding of an anion, such as fluoride (B91410) or phosphate, quenches the fluorescence, providing a "turn-off" response. researchfeatures.com The design of these sensors involves creating a receptor with binding sites tailored to the specific size, shape, and charge of the target anion. openaccessgovernment.org

Table 2: this compound-Based Chemosensors and Their Analytes

| Sensor Type | Target Analyte(s) | Sensing Method | Response | Reference |

|---|---|---|---|---|

| Phthalonitrile Dimer | Fe³⁺ | Fluorescent | Turn-off (Quenching) | nih.govresearchgate.net |

| Phthalazine-based Receptor (Sensor 1) | Co²⁺ and Cu²⁺ | Colorimetric | Color change to pink (Co²⁺) or orange (Cu²⁺) | rsc.org |

| Thiophene Hydrazide Derivative (TSB) | Cu²⁺ and Al³⁺ | Colorimetric (Cu²⁺), Fluorescent (Al³⁺) | Colorless to yellow (Cu²⁺), Turn-on (Al³⁺) | nih.gov |

| Naphthaldehyde-2-pyridinehydrazone | Zn²⁺ | Fluorescent | Turn-on | nih.gov |

The functionality of a chemosensor is governed by the specific interaction between the sensor molecule and the analyte, which triggers a measurable signal. openaccessgovernment.org For this compound-based fluorescent sensors, the primary mechanisms involve fluorescence quenching ("turn-off") or enhancement ("turn-on").

A "turn-off" response occurs when the binding of an analyte to the sensor leads to a decrease in fluorescence intensity. nih.gov This quenching can happen through several processes, including photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). In the case of the phthalonitrile-based sensor for Fe³⁺, the significant quenching of fluorescence upon binding is the key detection mechanism. nih.govresearchgate.net The interaction involves the formation of a complex between the sensor and the Fe³⁺ ion, which facilitates a non-radiative decay pathway for the excited fluorophore. nih.gov

Conversely, a "turn-on" response involves an increase in fluorescence upon analyte binding. nih.gov This is often designed by incorporating a quenching group that is modulated by the binding event. For example, a sensor might exist in a non-fluorescent state due to a specific molecular conformation (e.g., a spirolactam form), and upon binding a metal ion like Fe³⁺, it undergoes a structural change to a highly fluorescent ring-opened amide form. researchgate.net

The stoichiometry of the sensor-analyte complex is a critical aspect of the mechanism. rsc.org Techniques like Job's plot analysis, mass spectrometry, and NMR titration are used to determine this ratio. rsc.org For the phthalazine-based sensor for Co²⁺ and Cu²⁺, a 2:1 complexation stoichiometry was determined, meaning two sensor molecules bind to one metal ion. rsc.org The binding of the metal ion to specific atoms within the this compound derivative (often nitrogen and oxygen atoms) is responsible for the selective recognition and the resulting optical response. rsc.org

Role of this compound in Catalysis and Catalytic Processes

Beyond its role in synthesis and sensing, this compound and its derivatives are involved in the field of catalysis, both as components of catalytic systems and as photocatalysts for environmental remediation.

While this compound itself is more commonly a reagent, it is utilized in reactions that are promoted by various catalysts. dergipark.org.tr For instance, the synthesis of pyrazolo[1,2-b]phthalazinediones from this compound is efficiently catalyzed by Lewis acids like metal triflates (M(OTf)x). dergipark.org.tr Copper(II) triflate, Cu(OTf)₂, has been shown to be a particularly effective and reusable catalyst for this multicomponent reaction, promoting the condensation and cyclization steps. dergipark.org.tr

Furthermore, this compound can be incorporated into composite materials to create effective catalysts. An example is the Fe₃O₄/phthalohydrazide/chitosan composite, which has been used for the degradation of persistent pollutants. researchgate.net In this composite, the this compound component plays a crucial role in the catalytic mechanism. researchgate.net

Photocatalysis is a process that uses light to activate a substance (a photocatalyst) to accelerate a chemical reaction. wikipedia.org this compound has emerged as a novel organic photocatalyst, particularly in nanoparticle form. researchgate.net These this compound nanoparticles have proven to be efficient, stable, and reusable for the photodegradation of various organic and inorganic contaminants under light irradiation. researchgate.net

They have been successfully used to break down pollutants such as azo dyes (methyl orange, methyl red) and 4-nitrophenol. researchgate.net Mechanistic studies indicate that this compound functions as a photoreduction catalyst. researchgate.net Its ability to generate reactive oxygen species when irradiated with light enhances its effectiveness in degrading complex organic molecules. researchgate.net The photocatalytic efficiency of this compound can be further improved by incorporating it into composite materials. researchgate.net For example, phthalocyanine-sensitized TiO₂ composites show enhanced photocatalytic activity under visible light due to the efficient separation of photogenerated electron-hole pairs. mdpi.comresearchgate.net The incorporation of this compound into an Fe₃O₄/chitosan composite also significantly boosts its photocatalytic performance, presenting a promising approach for environmental remediation of pharmaceutical pollutants. researchgate.net

This compound in Dye Chemistry and Pigment Synthesis

Based on available research, there is limited direct evidence of this compound being utilized as a primary precursor in the commercial synthesis of azo dyes or pigments. The common routes for producing azo dyes involve the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. wikipedia.orgcuhk.edu.hkyoutube.com While derivatives of phthalic acid, such as N-substituted phthalimides, have been successfully used as diazo components to create a range of azo dyes, researchgate.netresearchgate.net similar applications starting directly from this compound are not prominently documented in the reviewed literature.

This compound does appear as a stable cyclic by-product in the Gabriel synthesis of primary amines when hydrazine is used to cleave the N-alkylphthalimide intermediate. libretexts.orgresearchgate.net However, this role is that of a leaving group rather than a building block for a dye molecule.

This compound as a Component in Polymer Science and Coatings

Current scientific literature does not extensively detail the application of this compound as a monomer or significant component in the synthesis of polymers and coatings for general or advanced applications. The development of functional polymer coatings often involves materials like plasticized polymers, researchgate.net super absorbent polymers, mdpi.com or those designed for specific surface properties such as hydrophobicity or self-healing. daryatamin.com These systems typically rely on established polymer chemistries such as acrylics, polyurethanes, and epoxies, with various additives to achieve desired properties. basf.comspecialchem.com The incorporation of this compound into these polymer backbones is not a widely reported strategy.

Analytical Reagents and Probes based on this compound (excluding clinical diagnosis)

The core structure of this compound is fundamental to a class of highly effective chemiluminescent reagents used in non-clinical analytical chemistry. The most well-known derivatives are luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione) and isoluminol (6-amino-2,3-dihydro-1,4-phthalazinedione), which are structurally derived from this compound. These compounds exhibit strong light emission upon oxidation in the presence of a catalyst, a property harnessed for sensitive detection methods.

Research into the chemiluminescence of this compound derivatives has explored how different chemical environments can modulate their light-emitting properties. A study on luminol, isoluminol, and its N-alkylated derivatives (ABEI and AHEI) in various organized media provides insight into their behavior as analytical probes. iaea.org The presence of surfactants and cyclodextrins significantly influences their chemiluminescent output when oxidized with hydrogen peroxide and a Cobalt(II) catalyst. iaea.org

Key findings from the study of this compound derivatives in different media are summarized below:

| Medium Component | Effect on Chemiluminescence (CL) | Underlying Mechanism |

| Cationic Surfactant (CTAB) | Quenching of CL signal | Association of the luminophores and their intermediates with the micelles leads to charge compensation, which decreases emission. iaea.org |

| Anionic Surfactant (SDS) | Quenching of CL signal | The anionic micellar layer sequesters the Co(II) catalyst, making it unavailable for the chemiluminescent reaction. iaea.org |

| Non-ionic Surfactant (C12E5) | Slight enhancement of CL signal | - |

| Cyclodextrins (CDs) | Remarkable intensification of CL signal | The luminophores or their luminescent intermediates are protected and stabilized within the cyclodextrin (B1172386) cavities. iaea.org |

This demonstrates that cyclodextrins are particularly effective enhancers for the analytical applications of these probes in aqueous solutions. iaea.org

Furthermore, the this compound structure is implicated in "turn-on" fluorescent sensing systems. In one example, a non-emissive sensor molecule, tetraphenylethylene (B103901) phthalimide (TPE-PMI), was designed to detect hydrazine. The detection mechanism involves hydrazine cleaving the phthalimide group in a reaction analogous to the Gabriel synthesis, which releases the highly fluorescent TPE-NH₂ molecule and the stable this compound by-product. rsc.org This specific and unique reaction allows for the highly selective and sensitive detection of hydrazine, with a detection limit as low as 6.4 ppb. rsc.org

This compound in Energy-Related Materials (e.g., OLEDs)

While derivatives of the related compound phthalimide have been investigated as emitters in Organic Light-Emitting Diodes (OLEDs), researchgate.net the direct application of this compound in the emissive or charge-transport layers of OLEDs is not well-documented. However, the fundamental luminescent properties of this compound derivatives are of significant interest to the broader field of optoelectronics.

The most notable luminescent property of this compound and its derivatives is chemiluminescence—the emission of light from a chemical reaction at ambient temperatures. The reaction mechanism, typically an oxidation in the presence of a catalyst, generates an excited-state intermediate (an aminophthalate dianion in the case of luminol) which then relaxes to the ground state by emitting a photon of light.

The study of this compound derivatives in organized media highlights the tunability of their light emission. The significant enhancement of chemiluminescence in the presence of cyclodextrins suggests that molecular encapsulation can be a powerful strategy to boost the efficiency of light-emitting processes. iaea.org This principle of modifying the local chemical environment to improve luminescent quantum yield is a core concept in the design of materials for optoelectronic applications. iaea.org

The key parameters influencing the chemiluminescence of this compound derivatives are detailed below.

Factors Influencing Chemiluminescence of this compound Derivatives

| Derivative | Catalyst | Oxidant | Enhancing Agent | Effect |

|---|---|---|---|---|

| Luminol | Co(II) | H₂O₂ | Cyclodextrins | Remarkable Intensification |

| Isoluminol | Co(II) | H₂O₂ | Cyclodextrins | Remarkable Intensification |

| ABEI | Co(II) | H₂O₂ | Cyclodextrins | Remarkable Intensification |

| AHEI | Co(II) | H₂O₂ | Cyclodextrins | Remarkable Intensification |

These findings underscore the potential of this compound-based systems in applications where controlled and enhanced light emission is critical, even if their direct integration into solid-state devices like OLEDs is not yet established.

Future Directions and Emerging Research Themes in Phthalohydrazide Chemistry

Integration of Phthalohydrazide into Supramolecular Architectures and Self-Assembly

The inherent structural features of this compound and its derivatives lend themselves well to supramolecular chemistry, particularly in the design of self-assembled systems and host-guest complexes. Research is exploring how to precisely control the assembly of this compound-based units through non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination mdpi.comresearchgate.netanalis.com.mynih.gov. These interactions are fundamental to molecular recognition, where molecules selectively bind to specific guests, a key aspect of supramolecular chemistry numberanalytics.comwikipedia.org.

Future directions include the development of this compound-containing molecular architectures that exhibit tunable properties in response to external stimuli like pH, temperature, or light numberanalytics.comfrontiersin.org. Such systems could lead to advanced materials for sensing, molecular machines, or controlled release applications. The ability to form ordered, multi-dimensional structures through self-assembly, as seen in coordination polymers, offers pathways to new functional materials mdpi.comnih.govmdpi.com. Research into precise self-assembly of heterogeneous derivatives is also a growing area, aiming to create robust supramolecular materials for various applications researchgate.net.

| Supramolecular Concept | Driving Forces | Potential Applications |

| Molecular Self-Assembly | Hydrogen bonding, π-π stacking, metal-ligand coordination, hydrophobic forces | Nanomaterials, sensors, advanced materials, molecular machines |

| Molecular Recognition | Shape complementarity, electronic interactions, hydrogen bonding | Host-guest systems, sensing, separation, catalysis |

| Host-Guest Systems | Specific binding cavities, non-covalent interactions | Drug delivery, molecular encapsulation, sensing, smart materials |

| Coordination Polymers | Metal-ligand coordination, hydrogen bonding, π-π stacking | Catalysis, gas storage, luminescence, sensing, porous materials |

| Stimuli-Responsive Systems | pH, temperature, light, redox reagents | Molecular switches, sensors, controlled release, smart materials |

Development of Novel Green and Sustainable Synthetic Routes

A significant future direction involves the development of environmentally friendly and sustainable synthetic methodologies for this compound and its derivatives. This aligns with the broader trend in chemistry towards reducing waste, minimizing energy consumption, and utilizing renewable resources. Research efforts are likely to focus on catalytic methods, solvent-free reactions, atom-economical processes, and the use of milder reaction conditions.

While specific green synthetic routes for this compound itself are not extensively detailed in the provided search snippets, the general principles of green chemistry are highly relevant. The development of efficient catalytic systems could reduce the need for stoichiometric reagents and harsh conditions. Exploring alternative reaction media, such as water or supercritical fluids, and optimizing reaction parameters to maximize yield and minimize by-products will be crucial. The goal is to create synthetic pathways that are not only efficient but also minimize environmental impact, contributing to a more sustainable chemical industry.

Exploration of Unprecedented Reactivity and Transformation Pathways

Future research in this compound chemistry will likely delve into uncovering new and unprecedented reactivity patterns. This could involve exploring novel functionalization strategies at different positions of the this compound core, leading to derivatives with unique properties. Investigations into ring-opening reactions, rearrangements, or novel coupling reactions could unlock new synthetic routes to valuable compounds or materials.

Understanding the electronic and steric effects of substituents on the this compound scaffold will be key to predicting and controlling its reactivity. Computational methods, discussed in section 8.5, will play a vital role in guiding these experimental explorations by predicting reaction pathways and identifying reactive sites. The discovery of new transformations could lead to the development of novel synthetic tools and access to previously inaccessible chemical space.

Advanced Materials Design with this compound Scaffolds

The this compound moiety offers a promising scaffold for the design of advanced functional materials. Its rigid structure, potential for hydrogen bonding, and ability to be functionalized make it suitable for incorporation into polymers, porous materials, and other advanced architectures.

Research is exploring the use of this compound derivatives in:

Functional Polymers: Incorporating this compound units into polymer backbones or side chains can impart specific properties, such as enhanced thermal stability, optical characteristics, or specific binding capabilities nih.govrsc.orgmdpi.com.

Porous Materials: this compound-based ligands can be used in the construction of coordination polymers and metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) mdpi.comanalis.com.mynih.govmdpi.com. These materials often possess high surface areas and tunable pore sizes, making them suitable for applications in gas storage, catalysis, and separation.

Sensors: The electronic and photophysical properties of this compound derivatives can be exploited for sensing applications, where changes in the environment or the presence of specific analytes trigger a detectable signal.

The ability to tailor the properties of these materials by modifying the this compound structure and its integration into larger architectures represents a significant area of future research.

| Material Type | This compound Role | Key Properties/Applications |

| Functional Polymers | Monomer, cross-linker, pendant group | Thermal stability, optical properties, specific binding |

| Coordination Polymers | Ligand | Catalysis, gas storage, separation, luminescence, sensing |

| MOFs/COFs | Organic linker | High surface area, tunable porosity, gas adsorption, catalysis, sensing |

| Sensors | Active component, signaling unit | Detection of analytes (ions, small molecules), environmental monitoring, biosensing |

| Organic Light-Emitting Diodes (OLEDs) | Emitter, host material (derivatives) | Luminescence, electroluminescence |

Computational Design and In Silico Screening of this compound-Based Systems

Computational chemistry and in silico screening are becoming indispensable tools for accelerating the discovery and design of new this compound-based systems. Density Functional Theory (DFT) calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can predict molecular properties, reaction pathways, binding affinities, and material performance before experimental synthesis.

Future research will leverage these computational approaches to:

Design Novel Derivatives: Predict the electronic, optical, and structural properties of hypothetical this compound derivatives to identify promising candidates for specific applications.

Screen for Activity: Conduct high-throughput virtual screening of large libraries of this compound-based compounds to identify molecules with desired characteristics for materials science or other applications.

Understand Mechanisms: Elucidate reaction mechanisms, self-assembly processes, and host-guest interactions at a molecular level, providing insights that guide experimental design.

Optimize Material Properties: Simulate the behavior of this compound-containing materials to optimize their performance characteristics, such as porosity, conductivity, or stability.

By integrating computational design with experimental validation, researchers can more efficiently explore the vast chemical space associated with this compound chemistry, leading to faster development of novel materials and applications.

常见问题

Q. What are the established synthetic routes for phthalohydrazide, and what factors influence yield optimization?

this compound is synthesized via the Ing-Manske reaction, where phthalimide reacts with hydrazine to form intermediates (e.g., amidohydrazides) that cyclize under acidic conditions . Key factors affecting yield include:

- Reagent stoichiometry : Excess hydrazine minimizes competing byproducts (e.g., diamides).

- Temperature control : Heating at 60–80°C promotes cyclization while avoiding decomposition.

- Acid selection : Hydrochloric acid precipitates this compound hydrochloride, which is neutralized to isolate the final product .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Spectroscopy :

- IR : Confirm N–H stretches (3200–3300 cm⁻¹) and carbonyl peaks (1650–1700 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6) shows aromatic protons (δ 7.6–8.1 ppm) and hydrazide NH signals (δ 9.2–10.1 ppm) .

- Chromatography :

- HPLC : Use a C18 column with 0.1 M HCl as mobile phase; retention time ~8.2 min (UV detection at 254 nm) .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1); Rf ~0.45 .

Q. What are the primary research applications of this compound in organic synthesis?

this compound serves as:

- A precursor for heterocyclic compounds (e.g., phthalazinones via thermal cyclization) .

- A chelating agent in coordination chemistry due to its two hydrazide groups .

- A derivatization reagent for carbonyl detection in analytical workflows .

Advanced Research Questions

Q. What mechanisms explain the formation of this compound intermediates in the Ing-Manske reaction, and how can competing pathways be controlled?